molecular formula C15H16N2O4S B12485384 N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Cat. No.: B12485384
M. Wt: 320.4 g/mol
InChI Key: DCMDXFRQKUYFMS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound that features a furan ring, a benzazepine core, and a sulfonamide group

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide

InChI

InChI=1S/C15H16N2O4S/c18-15-5-1-3-11-9-13(6-7-14(11)17-15)22(19,20)16-10-12-4-2-8-21-12/h2,4,6-9,16H,1,3,5,10H2,(H,17,18)

InChI Key

DCMDXFRQKUYFMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)NC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps. One common approach is the condensation of furan-2-carboxaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and sulfonation reactions. Microwave-assisted synthesis has been reported to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in the presence of microwave radiation has been shown to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted sulfonamides, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and benzazepine sulfonamides, such as:

Uniqueness

What sets N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide apart is its unique combination of a furan ring, a benzazepine core, and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .

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